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Compound of Interest

Compound Name:
7-Methyl-1H-indole-2-

carbaldehyde

CAS No.: 1796-37-8

Cat. No.: B157106

Get Quote

Executive Summary
The precise structural assignment of substituted indoles is a critical checkpoint in drug

discovery, particularly when distinguishing between regioisomers. 7-Methyl-1H-indole-2-
carbaldehyde presents a specific challenge: the thermodynamic preference of the indole

scaffold favors electrophilic substitution at the C3 position. Consequently, "standard"

formylation protocols (e.g., Vilsmeier-Haack) often yield the C3-isomer (7-methyl-1H-indole-3-

carbaldehyde) or a mixture.

This guide outlines a rigorous, self-validating workflow to synthesize, isolate, and unequivocally

confirm the structure of the C2-isomer. It emphasizes the use of 1H NMR regiochemical

markers and 2D NOESY correlations to rule out the C3-isomer.

Synthesis Strategy: Controlling Regiochemistry
To elucidate the structure, one must first ensure the synthesis targets the correct position. The

C2 position is less nucleophilic than C3; therefore, direct electrophilic aromatic substitution is

unsuitable.
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The "Gold Standard" Protocol: Directed Lithiation
The most reliable route to the C2-aldehyde utilizes the acidity of the C2-proton in an N-

protected indole, followed by a formyl quench.

Pathway Logic:

Protection: Block the N1 position (e.g., Boc or SEM) to prevent N-deprotonation and direct

the base to C2.

Lithiation: Use n-Butyllithium (n-BuLi) to generate the C2-lithio species. The N-protecting

group often provides a "Directed Metalation Group" (DMG) effect.

Formylation: Quench with DMF to introduce the aldehyde.

Deprotection: Removal of the N-protecting group yields the target.

Experimental Workflow Diagram

7-Methylindole N-Protection
(Boc2O, DMAP) N-Boc-7-Methylindole C2-Lithiation

(n-BuLi, -78°C)
Formyl Quench

(DMF)
N-Boc-2-Formyl

Intermediate
Deprotection

(TFA or NaOH)
7-Methyl-1H-indole-

2-carbaldehyde

Click to download full resolution via product page

Caption: Directed C2-lithiation strategy ensuring regioselective formylation at the 2-position,

bypassing the natural C3-preference.

Analytical Characterization & Elucidation
Once isolated, the compound must be differentiated from the C3-isomer. The following data

hierarchy establishes identity.

High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula.
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Expected Result:

(Calculated for C

H

NO).

Insight: HRMS rules out oxidation byproducts (e.g., carboxylic acids) but cannot distinguish

regioisomers.

Infrared Spectroscopy (IR)
Key Bands:

N-H Stretch:

(Broad, confirms deprotection).

C=O Stretch (Aldehyde):

. Note: Indole-2-carboxaldehydes often show a lower frequency C=O stretch than typical
aldehydes due to strong conjugation with the indole ring.

1H NMR Spectroscopy (The Diagnostic Core)
This is the primary tool for distinguishing the 2-CHO from the 3-CHO isomer.

Solvent: DMSO-

or CDCl

(DMSO is preferred for observing the NH proton).
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Proton
Chemical Shift (

)
Multiplicity

Diagnostic Value
(Causality)

CHO (Aldehyde) 9.82 ppm Singlet (1H)

Characteristic of

indole-2-

carbaldehydes. (3-

CHO is typically ~9.9-

10.0 ppm).

N-H ~11.5 - 12.0 ppm Broad Singlet
Confirms free indole

NH.

H-3 7.20 - 7.30 ppm
Singlet (or d,

Hz)

CRITICAL: In the 2-

CHO isomer, C3 has a

proton. In the 3-CHO

isomer, C2 has a

proton (which appears

at ~8.2 ppm). The

absence of a low-field

aromatic singlet at

8.0+ ppm confirms

C2-substitution.

H-4, H-5, H-6 6.90 - 7.60 ppm Multiplets

H-4 (d), H-5 (t), H-6

(d). Pattern is

distorted by the 7-Me

group.

7-CH 2.45 - 2.55 ppm Singlet (3H)
Confirms the methyl

group is intact.

Key Differentiation Logic:

Scenario A (Target): Signal at

7.25 (H-3) + Signal at

9.82 (CHO).
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Scenario B (Isomer): Signal at

8.20 (H-2) + Signal at

9.95 (CHO).

Conclusion: If you see a deshielded aromatic singlet >8.0 ppm, you have likely made the 3-

isomer.

2D NMR: NOESY/ROESY (Spatial Confirmation)
To unambiguously prove the structure, Nuclear Overhauser Effect (NOE) correlations must be

mapped.

Required Correlations:

7-Me

H-6: Confirms the methyl is at position 7 (ortho to H-6).

CHO

H-3: Confirms the aldehyde is at position 2. The aldehyde proton is spatially close to H-3.

NH

H-7? (No): Since C7 is methylated, there is no H-7. The NH may show NOE to the 7-Me
group.

NOESY Correlation Diagram
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CHO (C2)
δ 9.82

H-3
δ 7.25

Strong

N-H
δ 11.5

Weak
(Rotamer dependent)

7-Me
δ 2.50

Spatial
Proximity

H-6
δ ~7.0

Strong
(Ortho)

Click to download full resolution via product page

Caption: Key NOESY correlations. The CHO to H-3 interaction is the definitive proof of the 2-

position assignment.

Comparative Analysis: 2-CHO vs. 3-CHO
Use this table to interpret your crude reaction mixture or purified product.
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Feature
7-Methyl-1H-indole-2-

carbaldehyde (Target)

7-Methyl-1H-indole-3-

carbaldehyde (Common
Impurity)

Synthesis Method Lithiation / Grignard Vilsmeier-Haack

Aldehyde Proton (ngcontent-

ng-c2307461527="" _nghost-

ng-c2764567632=""

class="inline ng-star-inserted">

)

~9.8 ppm ~9.9 - 10.0 ppm

Diagnostic Aromatic H
H-3: ~7.25 ppm

(Singlet/Doublet)

H-2: ~8.20 ppm (Deshielded

Singlet)

C=O Stretch (IR) ~1660 cm ~1650 cm

Melting Point
Typically lower (e.g., 138-

142°C for unsubstituted)

Typically higher (e.g., 195°C+

for unsubstituted)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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